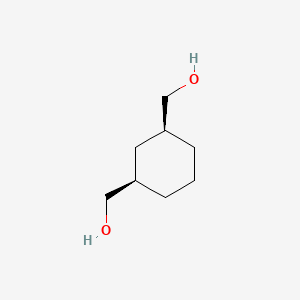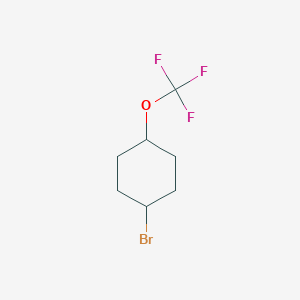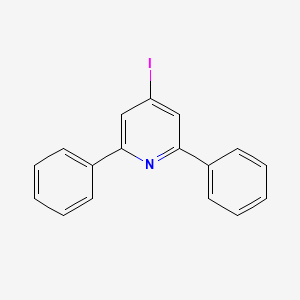![molecular formula C16H26BrNOSi B12274367 1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine](/img/structure/B12274367.png)
1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine is a chemical compound that features a bromobenzyl group and an azetidine ring substituted with a tert-butyldimethylsilyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via nucleophilic substitution reactions using 4-bromobenzyl halides.
Attachment of the tert-Butyldimethylsilyloxy Group: The tert-butyldimethylsilyloxy group is often introduced through silylation reactions using tert-butyldimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine involves its interaction with specific molecular targets and pathways. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the azetidine ring can engage in nucleophilic addition reactions. The tert-butyldimethylsilyloxy group provides steric protection and can be selectively removed under specific conditions to reveal reactive sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromobenzyl)-4-tert-butylbenzene: Similar in having a bromobenzyl group but differs in the presence of a tert-butylbenzene moiety.
4-((tert-Butyldimethylsilyloxy)methyl)aniline: Shares the tert-butyldimethylsilyloxy group but differs in the presence of an aniline moiety.
Uniqueness
1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine is unique due to its combination of a bromobenzyl group, an azetidine ring, and a tert-butyldimethylsilyloxy group.
Propriétés
Formule moléculaire |
C16H26BrNOSi |
|---|---|
Poids moléculaire |
356.37 g/mol |
Nom IUPAC |
[1-[(4-bromophenyl)methyl]azetidin-3-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C16H26BrNOSi/c1-16(2,3)20(4,5)19-15-11-18(12-15)10-13-6-8-14(17)9-7-13/h6-9,15H,10-12H2,1-5H3 |
Clé InChI |
OYCMLXAEEMSQIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CN(C1)CC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine](/img/structure/B12274291.png)
![5-bromo-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxybenzene-1-sulfonamide](/img/structure/B12274292.png)




![(S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12274325.png)
![3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B12274327.png)
![4-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline](/img/structure/B12274328.png)
![(3Z)-3-[(3-chloro-4-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B12274337.png)


![6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12274359.png)

